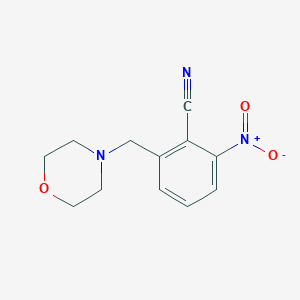
2-(Morpholin-4-ylmethyl)-6-nitrobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Morpholin-4-ylmethyl)-6-nitrobenzonitrile is an organic compound that features a morpholine ring attached to a benzonitrile structure with a nitro group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholin-4-ylmethyl)-6-nitrobenzonitrile typically involves a multi-step process. One common method starts with the nitration of benzonitrile to introduce the nitro group at the 6-position. This is followed by a Mannich reaction, where morpholine and formaldehyde are reacted with the nitrated benzonitrile to form the final product. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Morpholin-4-ylmethyl)-6-nitrobenzonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or peracids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to introduce new functional groups.
Major Products Formed
Amino derivatives: From the reduction of the nitro group.
Amine derivatives: From the reduction of the nitrile group.
Substituted morpholine derivatives: From nucleophilic substitution reactions.
Applications De Recherche Scientifique
2-(Morpholin-4-ylmethyl)-6-nitrobenzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(Morpholin-4-ylmethyl)-6-nitrobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the morpholine ring can enhance the compound’s binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Morpholin-4-ylmethyl)-1H-benzoimidazol-5-ylaminedihydrochloride
- 4-substituted derivatives of 5-(4-chlorophenyl)-2-(morpholin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Tris[2-(morpholin-4-ylmethyl)phenyl-N]antimony(III)
Uniqueness
2-(Morpholin-4-ylmethyl)-6-nitrobenzonitrile stands out due to its combination of a nitro group and a morpholine ring, which imparts unique chemical reactivity and biological activity. This makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack one or more of these functional groups .
Propriétés
Formule moléculaire |
C12H13N3O3 |
|---|---|
Poids moléculaire |
247.25 g/mol |
Nom IUPAC |
2-(morpholin-4-ylmethyl)-6-nitrobenzonitrile |
InChI |
InChI=1S/C12H13N3O3/c13-8-11-10(2-1-3-12(11)15(16)17)9-14-4-6-18-7-5-14/h1-3H,4-7,9H2 |
Clé InChI |
VNEQRUIJKFZVDQ-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CC2=C(C(=CC=C2)[N+](=O)[O-])C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


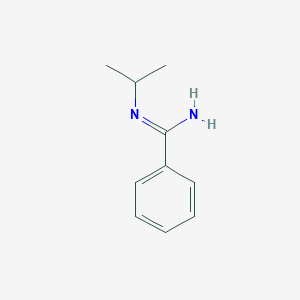
![[5-(4-Bromophenyl)-1-methylpyrazol-3-yl]methanol](/img/structure/B13881670.png)
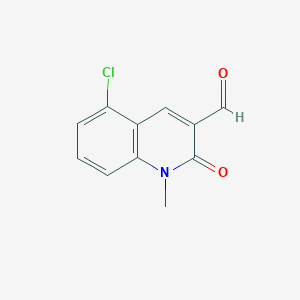

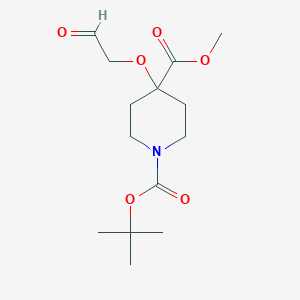
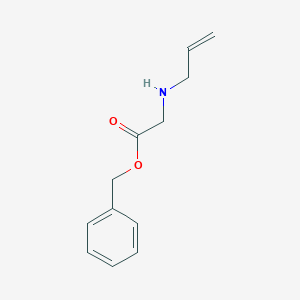
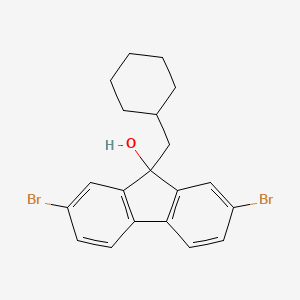
![6-Chloro-2-phenyl-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13881700.png)
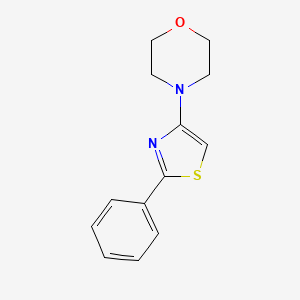

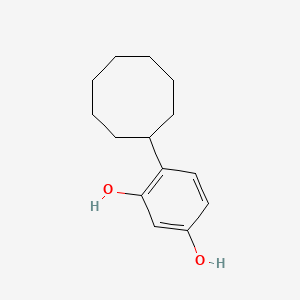

![2-[(3-Fluoropyridin-2-yl)amino]acetic acid](/img/structure/B13881735.png)
![3-Iodo-6-methylpyrrolo[2,3-c]pyridine](/img/structure/B13881738.png)
